n-Fmoc-l-cysteine methyl ester

Peptide Synthesis Epimerization Control Solid-Phase Peptide Synthesis

N-Fmoc-L-cysteine methyl ester (CAS 233266-69-8), also known as Fmoc-Cys-OMe, is an L-cysteine derivative featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protection on the α-amino group and a methyl ester at the C-terminal carboxyl. With a molecular formula of C19H19NO4S and a molecular weight of 357.42 g/mol , this compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of C-terminal cysteine methyl esters.

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
CAS No. 233266-69-8
Cat. No. B3254196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-l-cysteine methyl ester
CAS233266-69-8
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1
InChIKeyKZRRJSFOJTUXHR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-cysteine Methyl Ester (CAS 233266-69-8): Procurement Guide for C-Terminal Cysteine Ester Peptide Synthesis


N-Fmoc-L-cysteine methyl ester (CAS 233266-69-8), also known as Fmoc-Cys-OMe, is an L-cysteine derivative featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protection on the α-amino group and a methyl ester at the C-terminal carboxyl. With a molecular formula of C19H19NO4S and a molecular weight of 357.42 g/mol [1], this compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of C-terminal cysteine methyl esters [2]. The free thiol side chain enables unique anchoring strategies to trityl-based resins, distinguishing it from analogs with side-chain protection [3].

Why N-Fmoc-L-cysteine Methyl Ester Cannot Be Replaced by Generic Fmoc-Cysteine Derivatives


In Fmoc-SPPS, the choice of cysteine building block is critical for controlling racemization, enabling specific anchoring strategies, and achieving the desired C-terminal functionality. Generic Fmoc-L-cysteine derivatives with side-chain protection (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH) cannot replicate the unique synthetic utility of N-Fmoc-L-cysteine methyl ester. The free thiol group is essential for side-chain anchoring to trityl resins, a method shown to minimize epimerization at the C-terminal cysteine residue during repetitive base treatments [1]. Furthermore, the methyl ester directly furnishes the C-terminal modification required for bioactive peptides like the a-factor mating pheromone, bypassing the need for post-synthetic esterification [2]. Using a standard Fmoc-Cys(Trt)-OH would necessitate additional deprotection and esterification steps, increasing the risk of racemization and lowering overall yield [3].

N-Fmoc-L-cysteine Methyl Ester: Quantifiable Differentiation vs. Closest Analogs


Minimal Epimerization in C-Terminal Cysteine Ester Synthesis via Side-Chain Anchoring

When used in a side-chain anchoring strategy on trityl chloride resin, N-Fmoc-L-cysteine methyl ester (Fmoc-Cys-OMe) enables the synthesis of peptides with C-terminal cysteine methyl esters while exhibiting minimal epimerization. Analysis of a Gly-Phe-Cys-OMe model tripeptide revealed minimal epimerization of the C-terminal cysteine residue under the basic conditions (20% piperidine/DMF) used for Fmoc deprotection [1]. In contrast, standard Fmoc-based SPPS of C-terminal cysteine-containing peptides without side-chain anchoring often leads to significant epimerization (>30% observed in a 51-amino acid peptide) due to the pronounced acidity of the Cα proton [2].

Peptide Synthesis Epimerization Control Solid-Phase Peptide Synthesis

Bioactivity of C-Terminal Methyl Ester vs. Bulkier Ester Analogs in a-Factor Pheromone

The C-terminal methyl ester of a-factor, synthesized using N-Fmoc-L-cysteine methyl ester, is critical for biological activity. In a yeast-mating assay, wild-type a-factor containing the C-terminal methyl ester served as the benchmark. An analog with a C-terminal benzyl ester showed approximately 100-fold lower activity, while ethyl and isopropyl esters exhibited near-wild-type activity [1]. This highlights the sensitivity of the biological system to the steric and electronic properties of the C-terminal ester, establishing the methyl ester as the optimal moiety for this class of signaling molecules.

Bioactive Peptides Structure-Activity Relationship Yeast Mating Assay

Orthogonal Deprotection and Synthetic Versatility for Functionalized Biomolecules

N-Fmoc-L-cysteine methyl ester provides a unique combination of protecting groups: the base-labile Fmoc for α-amino protection and the methyl ester for carboxyl protection, while leaving the thiol side chain free for subsequent modifications. This allows for orthogonal deprotection strategies where the free thiol can be selectively functionalized with maleimides or PEG groups after peptide assembly without affecting the methyl ester . In contrast, analogs like Fmoc-Cys(Trt)-OH have a protected thiol, requiring additional acidic deprotection steps that can cleave the peptide from acid-labile resins or damage sensitive modifications.

Bioconjugation PEGylation Maleimide Chemistry

Enantiomeric Purity Specification for Reliable Peptide Synthesis

Commercial N-Fmoc-L-cysteine methyl ester is supplied with a specified enantiomeric excess of 97%EE, as per vendor technical datasheets [1]. This high optical purity is crucial for preventing the incorporation of the D-enantiomer, which would compromise the biological activity and structural fidelity of the resulting peptide. While generic Fmoc-cysteine derivatives are also available in high enantiomeric purity, the explicit specification for this ester form provides a procurement benchmark. In racemization-prone cysteine chemistry, sourcing material with verified enantiomeric excess is a critical quality control parameter.

Quality Control Enantiomeric Excess Peptide Procurement

Stability and Storage Requirements Relative to Other Cysteine Derivatives

N-Fmoc-L-cysteine methyl ester requires refrigerated storage (2-7°C) to maintain integrity, as indicated by vendor datasheets [1]. This is comparable to the storage conditions for Fmoc-Cys(Trt)-OH (recommended 2-8°C) . However, the absence of an acid-labile side-chain protecting group (e.g., Trt) means that the compound is inherently less prone to acid-catalyzed degradation during long-term storage, potentially offering a longer shelf-life under proper conditions. While specific stability studies comparing these derivatives are not available, the structural difference suggests that the methyl ester/ free thiol combination may have a different degradation profile than trityl-protected analogs, which can slowly lose the Trt group over time.

Stability Storage Peptide Building Blocks

N-Fmoc-L-cysteine Methyl Ester: Recommended Application Scenarios Based on Evidence


Synthesis of C-Terminal Cysteine Ester-Containing Peptides with High Epimerization Control

Use N-Fmoc-L-cysteine methyl ester in side-chain anchoring strategies to trityl chloride resins for the solid-phase synthesis of peptides requiring a C-terminal cysteine methyl ester. This approach minimizes epimerization during Fmoc deprotection cycles, making it ideal for long or complex sequences where racemization is a major concern [1]. This method was successfully applied to the synthesis of the bioactive a-factor pheromone and its analogs [2].

Preparation of Prenylated Peptide Probes for Biological Studies

Employ this building block to synthesize peptides with C-terminal methyl esters that mimic fully processed prenylated proteins. Such peptides are essential tools for investigating protein prenylation, membrane targeting, and signal transduction pathways [1]. The methyl ester increases peptide hydrophobicity, enhancing membrane permeability for cellular uptake studies [2].

Construction of Functionalized Biomolecular Conjugates via Free Thiol

Utilize N-Fmoc-L-cysteine methyl ester to introduce a free thiol handle into a peptide chain after SPPS. This thiol can be subsequently functionalized with maleimide-containing fluorophores, biotin, or PEG chains without the need for additional deprotection steps, streamlining the synthesis of bioconjugates for imaging, pull-down assays, or drug delivery [1].

Structure-Activity Relationship (SAR) Studies of Ester-Modified Peptides

Use this compound as the foundation for generating a library of C-terminal ester analogs (e.g., ethyl, isopropyl, benzyl esters) to probe the role of the ester moiety in biological activity. Comparative assays, such as the yeast-mating assay described for a-factor, can reveal critical structure-activity relationships that guide drug design [1].

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